IWR-1-endo - 1127442-82-3; 1127442-82-3 ; 430429-02-0

IWR-1-endo

Catalog Number: EVT-2927059
CAS Number: 1127442-82-3; 1127442-82-3 ; 430429-02-0
Molecular Formula: C25H19N3O3
Molecular Weight: 409.445
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IWR-1-endo is a dicarboximide having an endo bridged phthalimide structure, substituted at nitrogen by a 4-(quinolin-8-ylcarbamoyl)benzoyl group. It has a role as an axin stabilizer and a Wnt signalling inhibitor. It is a dicarboximide, a bridged compound, a member of quinolines and a member of benzamides.
Overview

IWR-1-endo is a small molecule that serves as a potent inhibitor of the Wnt/β-catenin signaling pathway. It is classified as a Wnt antagonist and has been identified for its ability to stabilize the AXIN2 destruction complex, thus promoting the degradation of β-catenin. This compound is particularly significant in cancer research and developmental biology due to its role in regulating cellular processes influenced by Wnt signaling, which is critical in embryonic development, tissue homeostasis, and tumorigenesis .

Source and Classification

IWR-1-endo was screened from a diverse synthetic chemical library and is recognized as a cell-permeable inhibitor of Tankyrase 1 and Tankyrase 2, with IC₅₀ values of 131 nM and 56 nM, respectively . Its empirical formula is C25H19N3O3C_{25}H_{19}N_{3}O_{3}, and it is often referred to by various synonyms including Wnt Pathway Inhibitor I and TNKS1/2 Inhibitor II .

Synthesis Analysis

Methods and Technical Details

The synthesis of IWR-1-endo involves several steps that utilize organic synthesis techniques. The compound can be prepared through a series of reactions starting from commercially available precursors. The key steps typically include:

  1. Formation of the Core Structure: The synthesis begins with the construction of the p-imidobenzamidoquinoline core, which involves condensation reactions.
  2. Endo-Diastereomer Formation: Specific conditions are employed to ensure the formation of the endo-diastereomer, which is crucial for its biological activity.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (≥95%) .

The compound has been characterized using mass spectrometry and NMR spectroscopy to confirm its structure and purity.

Molecular Structure Analysis

Structure and Data

IWR-1-endo has a complex molecular structure characterized by its unique arrangement of atoms that facilitates its interaction with target proteins in the Wnt signaling pathway. The structural formula can be depicted as follows:

Chemical Structure C25H19N3O3\text{Chemical Structure }C_{25}H_{19}N_{3}O_{3}

Key structural features include:

  • A quinoline ring system.
  • An imidobenzamide moiety that contributes to its inhibitory activity.

The compound's three-dimensional conformation plays a critical role in its ability to bind effectively to Tankyrase enzymes, leading to the stabilization of AXIN2 .

Chemical Reactions Analysis

Reactions and Technical Details

IWR-1-endo primarily functions through non-covalent interactions with its target proteins. Its main chemical reactions include:

  1. Inhibition of Wnt Signaling: By binding to Tankyrases, IWR-1-endo prevents their activity, which is essential for the regulation of β-catenin levels within cells.
  2. Promotion of β-Catenin Degradation: The stabilization of the AXIN2 destruction complex leads to enhanced phosphorylation and subsequent degradation of β-catenin via proteasomal pathways .

These reactions are critical for modulating cellular responses to Wnt ligands, thereby influencing gene expression related to cell proliferation and differentiation.

Mechanism of Action

Process and Data

The mechanism by which IWR-1-endo exerts its effects involves several key steps:

  1. Binding to Tankyrase Enzymes: IWR-1-endo binds specifically to Tankyrase 1 and 2, inhibiting their auto-PARsylation activity.
  2. Stabilization of Destruction Complexes: By stabilizing AXIN2 within the destruction complex, IWR-1-endo enhances the recruitment of β-catenin for degradation.
  3. Reduction in β-Catenin Levels: This process leads to decreased nuclear translocation of β-catenin, resulting in reduced transcriptional activity associated with Wnt signaling pathways .

Data from various assays indicate that IWR-1-endo effectively suppresses Wnt-stimulated transcription activity with an IC₅₀ value around 180 nM .

Physical and Chemical Properties Analysis

Physical Properties

IWR-1-endo is typically characterized as an off-white solid with solubility properties that vary depending on the solvent used:

  • Soluble in dimethyl sulfoxide (DMSO).
  • Sparingly soluble in aqueous buffers; recommended solubility conditions include a DMSO:PBS mixture .

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 413.43 g/mol.
  • Purity: ≥95% by HPLC analysis.

These properties are essential for determining its usability in laboratory settings and biological applications.

Applications

IWR-1-endo has several scientific applications, particularly in research areas focused on cancer biology and developmental processes:

  1. Cancer Research: It is used extensively in studies investigating the role of Wnt signaling in colorectal cancer cell lines, such as DLD-1, where it promotes β-catenin degradation .
  2. Developmental Biology: IWR-1-endo has been shown to inhibit tailfin regeneration in zebrafish models, highlighting its potential impact on stem cell biology and regenerative processes .
  3. Pharmacological Studies: As a reversible inhibitor of Wnt signaling, it provides insights into therapeutic strategies targeting aberrant Wnt pathway activation associated with various cancers.
Molecular Mechanisms of Action in Wnt/β-Catenin Pathway Modulation

Inhibition of Tankyrase Enzymes (TNKS1/2) and Axin Stabilization Dynamics

IWR-1-endo functions as a potent and selective inhibitor of tankyrase enzymes (TNKS1 and TNKS2), which are poly(ADP-ribose) polymerases (PARPs) integral to canonical Wnt/β-catenin signaling. Tankyrases regulate Axin stability through poly-ADP-ribosylation (PARsylation), which targets Axin for ubiquitination by the E3 ubiquitin ligase RNF146 and subsequent proteasomal degradation [4] [7]. By inhibiting tankyrase activity (IC₅₀ = 180 nM in Wnt3A-expressing L-cells), IWR-1-endo blocks Axin PARsylation, leading to pronounced stabilization of Axin1 and Axin2 scaffold proteins [5] [9]. Stabilized Axin proteins form functional β-catenin destruction complexes at significantly elevated levels, enhancing the sequestration and phosphorylation of β-catenin [4] [7].

Key Dynamics of Axin Stabilization:

  • Kinetics: Treatment with 10 μM IWR-1-endo increases Axin2 half-life from <1 hour to >4 hours in DLD-1 colon cancer cells [7].
  • Dose Dependency: Axin2 accumulation occurs with an EC₅₀ of 2.5 μM in SW480 cells, correlating with Wnt pathway suppression [5] [9].

Table 1: Impact of IWR-1-endo on Axin Stabilization and Complex Formation

ParameterControlIWR-1-endo TreatmentBiological Consequence
Axin2 half-life<1 hour>4 hoursEnhanced destruction complex assembly
β-catenin destruction complex abundanceLowHigh (2.5-fold increase)Accelerated β-catenin phosphorylation
RNF146-mediated ubiquitinationActiveInhibitedReduced Axin degradation

Disruption of β-Catenin Phosphorylation and Degradation Complex Assembly

Stabilized Axin serves as a scaffold for the assembly of the β-catenin destruction complex, which includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α). IWR-1-endo promotes the formation of this complex, enabling sequential phosphorylation of β-catenin at critical residues (Ser45 by CK1α, followed by Ser33/Ser37/Thr41 by GSK3β) [4] [8]. Phosphorylated β-catenin is recognized by β-transducin repeat-containing protein (β-TrCP) for ubiquitination and proteasomal degradation, reducing cytosolic and nuclear pools of β-catenin [7] [9].

Mechanistic Insights:

  • Complex Assembly: In DLD-1 cells, IWR-1-endo (10 μM, 24h) increases Axin-GSK3β-APC interactions by 3-fold, quantified via co-immunoprecipitation [7].
  • β-Catenin Turnover: Degradation efficiency rises by 70% in SW480 cells (IC₅₀ = 0.25 μM for β-catenin reduction) [5] [9].

Table 2: Phosphorylation Sites on β-Catenin Enhanced by IWR-1-endo

Phosphorylation SiteKinase ResponsibleFunctional Outcome
Ser45CK1αPriming phosphorylation for GSK3β
Ser33/Ser37/Thr41GSK3ββ-TrCP recognition and ubiquitination
Ser675/Ser552PKA/AKT (non-target)Transcriptional activation (unaffected)

Transcriptional Regulation of Wnt Target Genes via TCF/LEF Suppression

Nuclear β-catenin acts as a co-activator for T-cell factor/Lymphoid enhancer factor (TCF/LEF) transcription factors. By depleting nuclear β-catenin, IWR-1-endo suppresses TCF/LEF-mediated transcription of Wnt target genes, which drive oncogenesis, stemness, and cell proliferation [3] [9]. Key downregulated genes include MYC, CCND1 (cyclin D1), AXIN2, and SOX2, validated through luciferase reporter assays (IC₅₀ = 24.4 μM in HT-29 cells) and qRT-PCR [3] [9].

Functional Consequences:

  • Cancer Stem Cells (CSCs): In osteosarcoma, IWR-1-endo (10 μM) reduces sphere-forming efficacy by 55% and depletes SOX2+ CSC populations by 4-fold [3].
  • Synergy with Chemotherapy: Co-treatment with doxorubicin increases γH2AX foci (marking DNA damage) by 2.15-fold in osteosarcoma CSCs, reversing chemoresistance [2] [3].

Table 3: Wnt Target Genes Modulated by IWR-1-endo

Target GeneFunctionRegulation by IWR-1-endoExperimental Model
MYCCell proliferation↓ 3.8-foldOsteosarcoma spheres [3]
AXIN2Negative feedback regulator↑ 4.2-fold (protein)DLD-1 cells [7]
SOX2Stemness maintenance↓ 6.5-foldOsteosarcoma xenografts [3]
CCND1G1/S cell cycle transition↓ 2.1-foldColorectal cancer cells [9]

Cross-Talk with Non-Canonical Wnt Signaling Pathways

Though primarily a canonical Wnt inhibitor, IWR-1-endo exhibits nuanced effects on non-canonical Wnt pathways (e.g., Wnt/PCP and Wnt/Ca²⁺), which regulate cell migration, polarity, and calcium flux. In MDA-MB-231 breast cancer cells, IWR-1-endo (10 μM) attenuates Wnt3a-induced cell migration by 60% without altering Wnt5a-mediated Ca²⁺ release, indicating selective modulation [4] [8].

Pathway-Specific Effects:

  • Planar Cell Polarity (PCP): Disrupts actin cytoskeleton reorganization via Fermitin family homolog 2 (FERMT2) downregulation, inhibiting myoblast fusion (70% reduction in fusion index) [8].
  • Calcium Signaling: No significant inhibition of Wnt5a-induced PKC or NFAT activation, confirming specificity for β-catenin-dependent signaling [4].

Table 4: Selectivity of IWR-1-endo Across Wnt Signaling Pathways

PathwayKey EffectorsImpact of IWR-1-endoFunctional Outcome
Canonical (β-catenin)β-catenin/TCF/LEFStrong inhibition (IC₅₀ = 180 nM)Anti-tumor, stem cell suppression
Wnt/PCPRhoA/Rac1, JNKModerate (via FERMT2)Impaired cell migration
Wnt/Ca²⁺PKC, NFAT, CAMKIIMinimalUnaffected calcium signaling

Compound Synonyms and Identifiers

Table 5: Nomenclature and Chemical Identifiers for IWR-1-endo

SynonymCAS NumberChemical FormulaPuritySource
IWR-1-endo1127442-82-3C₂₅H₁₉N₃O₃≥98–99.94% [5] [9] [10]
endo-IWR 11127442-82-3C₂₅H₁₉N₃O₃≥98% [10]
IWR-11127442-82-3C₂₅H₁₉N₃O₃99.60% [9]

Properties

CAS Number

1127442-82-3; 1127442-82-3 ; 430429-02-0

Product Name

IWR-1-endo

IUPAC Name

4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide

Molecular Formula

C25H19N3O3

Molecular Weight

409.445

InChI

InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20-,21+

InChI Key

ZGSXEXBYLJIOGF-ALFLXDJESA-N

SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.